molecular formula C17H19BrO5 B2459653 Isopropyl 6-bromo-5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-47-8

Isopropyl 6-bromo-5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2459653
CAS RN: 308295-47-8
M. Wt: 383.238
InChI Key: FDHSRIBXXJFEAJ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzofuran, which is a type of aromatic organic compound. It has several substituents, including an isopropyl group, a bromo group, an isobutyryloxy group, and a carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzofuran ring provides a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran ring might contribute to its aromaticity and stability. The various substituents could influence properties like solubility, boiling point, and melting point .

Scientific Research Applications

The Friedel-Crafts Reaction and Carboxylic Esters Synthesis

The compound has been utilized in the Friedel-Crafts reaction, a key method in synthetic organic chemistry, for the acetylation of methyl 2,3-dimethyl-4- and -7-benzofurancarboxylates. This process involves the action of acetyl chloride and aluminum chloride in carbon disulfide at room temperature to afford the 6-acetyl compounds. These compounds are then converted to keto-acids by hydrolysis and subsequently to either the known dicarboxylic acid or to the known 6-acetylbenzofuran. This highlights its use in synthesizing complex organic structures from simpler ones, providing a pathway to various benzofuran derivatives with potential applications in drug development and materials science (Kawase, Okada, & Miwa, 1970).

Synthetic Studies on Pyridomycin

In another application, the compound was involved in the Grignard reaction, where it served as a precursor in the chiral synthesis of (2R,2S)-(−)-2,3-dihydroxy-3-methylpentanoic acid from a sugar derivative. This synthesis pathway illustrates the compound's utility in producing intermediates for natural product synthesis, offering a method to access chiral compounds that could be integral to pharmaceutical research (Kinoshita, Hamazaki, & Awamura, 1978).

Antimicrobial and Anti-inflammatory Studies

Isopropyl 6-bromo-5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate also serves as a building block in the design and synthesis of novel compounds with anticipated biological activities. For instance, dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones were synthesized from related compounds, showcasing significant antimicrobial, anti-inflammatory, and analgesic activities, highlighting the potential of benzofuran derivatives in developing new therapeutic agents (Rajanarendar et al., 2013).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials .

properties

IUPAC Name

propan-2-yl 6-bromo-2-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO5/c1-8(2)16(19)23-14-6-11-13(7-12(14)18)22-10(5)15(11)17(20)21-9(3)4/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHSRIBXXJFEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate

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